N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine
Description
N-Boc-1,4-dioxaspiro[4,5]decane-8-methanamine is a spirocyclic compound featuring a 1,4-dioxaspiro[4,5]decane core substituted with a Boc (tert-butoxycarbonyl)-protected methanamine group at the 8-position. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group provides temporary amine protection during multi-step reactions . Its spirocyclic structure confers conformational rigidity, influencing both reactivity and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15-10-11-4-6-14(7-5-11)17-8-9-18-14/h11H,4-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGWDGLBPOOUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone with an amine source.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine can undergo oxidation reactions, particularly at the methanamine group, to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be employed to remove the Boc group.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine is used as an intermediate in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It can serve as a scaffold for the design of bioactive molecules with potential therapeutic applications.
Medicine: this compound is explored in medicinal chemistry for the development of new drugs. Its structural features can be leveraged to design molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can influence the binding affinity and selectivity of the compound towards its targets. The Boc group provides protection during synthetic transformations and can be removed to reveal the active amine, which can then engage in specific interactions with biological targets .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations on the Spirocyclic Core
The 1,4-dioxaspiro[4,5]decane scaffold is versatile, with modifications at the 8-position dictating functionality. Below is a comparative analysis of notable analogs:
Table 1: Structural Comparison of 1,4-Dioxaspiro[4,5]decane Derivatives
Key Observations:
- Boc Protection : The Boc group in the target compound enhances stability during synthesis compared to unprotected amines (e.g., 8-(3,4-dimethoxyphenyl) analog) .
- Biological Activity : Spiroxamine’s tertiary amine and bulky tert-butyl group contribute to its fungicidal properties, contrasting with the target compound’s use as an intermediate .
- Functional Group Diversity : Derivatives like the carboxylic acid analog () demonstrate the scaffold’s adaptability for divergent synthesis.
Key Observations:
Physicochemical Properties
The Boc group significantly impacts solubility, lipophilicity, and stability:
Table 3: Physicochemical Comparison
Key Observations:
- The Boc group increases molecular weight slightly compared to spiroxamine but reduces lipophilicity (lower LogP) due to the polar carbamate moiety.
- Spiroxamine’s liquid state and higher LogP align with its role as a lipophilic fungicide .
Biological Activity
N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Structural Overview
This compound has the molecular formula C14H25NO4. It features a spirocyclic structure that includes a dioxaspirodecane ring system and a methanamine group protected by a tert-butoxycarbonyl (Boc) group. This structural configuration is crucial for its reactivity and biological interactions.
The biological activity of this compound is influenced by its ability to interact with various molecular targets such as enzymes and receptors. The spirocyclic structure can enhance binding affinity and selectivity towards these targets. The Boc group serves as a protective moiety that can be removed to reveal the active amine for further interactions.
Biological Activities
Research indicates that this compound can serve as a scaffold for the design of bioactive molecules. Its unique properties allow it to be explored in various therapeutic contexts:
- Medicinal Chemistry : This compound is being investigated for its potential in drug development due to its structural features that may improve pharmacokinetic and pharmacodynamic properties.
- Neuropharmacology : Studies have shown that derivatives of spirocyclic compounds can exhibit activity at serotonin receptors, particularly the 5-HT1A receptor. For instance, one derivative demonstrated partial agonist activity with a pD2 value of 8.61 .
Case Studies and Research Findings
Several studies have explored the biological activity and applications of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of spirocyclic compounds and evaluated their agonistic properties at the 5-HT1A receptor. The results indicated that specific modifications to the 8-position significantly affected receptor affinity and selectivity .
- ADMET Properties : Research has also focused on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of related compounds. For example, certain derivatives displayed favorable profiles with calculated LogP values below 5 and LD50 estimates ranging from 600 to 1200 mg/kg in mice after oral administration .
- Comparative Analysis : Comparative studies with similar compounds such as N-boc-1,4-dioxaspiro[4,5]decane-7-methanamine have highlighted differences in biological activity based on structural variations at the methanamine position. These studies emphasize the importance of structural positioning in influencing biological interactions.
Table 1: Summary of Biological Activities
| Compound | Receptor Activity | pD2 Value | Selectivity Ratio (5-HT1A/α1a) |
|---|---|---|---|
| This compound | Partial Agonist | 8.61 | 18 |
| N-boc-1,4-dioxaspiro[4,5]decane-7-methanamine | Unknown | Not Determined | Not Determined |
Table 2: ADMET Properties
| Compound | LogBB | LogP | HIA (%) | Vd (l/kg) | LD50 (mg/kg) |
|---|---|---|---|---|---|
| N-boc-1,4-dioxaspiro[4,5]decane derivatives | 0.76 | -1.2 | 100 | 4.1 | 640 |
| Other derivatives | Varies | Varies | Varies | Varies | Varies |
Q & A
Basic: What synthetic strategies are effective for introducing the Boc-protected amine group in 1,4-dioxaspiro[4.5]decane derivatives?
The Boc (tert-butoxycarbonyl) group is typically introduced via nucleophilic substitution or amidation. For example, in spirocyclic systems, the amine group can be Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or dichloromethane. Critical parameters include maintaining anhydrous conditions to avoid premature deprotection and optimizing reaction time (12–24 hours) to maximize yield .
Methodological Tip : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and confirm Boc incorporation by FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .
Basic: How can the stereochemical integrity of the spirocyclic core be preserved during functionalization?
The 1,4-dioxaspiro[4.5]decane scaffold is sensitive to ring-opening under acidic or strongly nucleophilic conditions. To preserve stereochemistry:
- Use mild Lewis acids (e.g., ZnBr₂) for reactions requiring activation.
- Avoid prolonged exposure to temperatures >80°C.
- Prefer non-polar solvents (e.g., toluene) for reactions involving electrophilic reagents .
Validation : Post-reaction characterization via ¹H NMR (axial/equatorial proton splitting) and X-ray crystallography (SHELXL refinement) ensures structural fidelity .
Advanced: Why do conflicting reports exist regarding the stability of the Boc group in spirocyclic amines under basic conditions?
Contradictions arise from solvent polarity and steric effects. In polar aprotic solvents (e.g., DMF), the Boc group may undergo partial cleavage due to increased nucleophilicity of the amine. However, in non-polar solvents (e.g., dichloromethane), steric shielding by the spirocyclic system enhances stability. For example, in a comparative study, Boc deprotection with TFA proceeded at 0°C in DMF but required 25°C in dichloromethane .
Resolution : Conduct stability assays using variable-temperature ¹³C NMR to track Boc group retention under different conditions.
Advanced: How can experimental phasing challenges in X-ray crystallography of N-Boc-protected spiro compounds be addressed?
Spirocyclic systems often form twinned crystals or exhibit weak diffraction due to conformational flexibility. To mitigate:
- Co-crystallize with heavy atoms (e.g., bromine derivatives, as in 8-bromo-1,4-dioxaspiro[4.5]decane) for improved phasing .
- Use SHELXD/SHELXE pipelines for high-throughput structure solution, leveraging dual-space methods for low-resolution data .
Case Study : A 2024 study resolved a spiro compound’s structure using SHELXC/D/E with a brominated analog, achieving an R-factor of 0.021 .
Basic: What purification techniques are optimal for isolating N-Boc-1,4-dioxaspiro[4.5]decane-8-methanamine from reaction mixtures?
- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 4:1 → 1:1).
- Recrystallization : Use a 1:1 mixture of ethyl acetate and hexane at –20°C for high-purity crystals (>98% by HPLC) .
Troubleshooting : If impurities persist, employ preparative HPLC with a C18 column (MeCN/H₂O 70:30, 1 mL/min) .
Advanced: What mechanistic insights explain the reactivity of the spirocyclic system in cross-coupling reactions?
The 1,4-dioxaspiro[4.5]decane core’s rigidity restricts rotational freedom, favoring transmetalation in Suzuki-Miyaura couplings. For example, boronate esters at the 8-position (e.g., 2-((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit enhanced reactivity due to reduced steric hindrance compared to non-spiro analogs .
Experimental Design : Use Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ in THF/H₂O (3:1) at 60°C for 12 hours to achieve >85% yield .
Basic: How can the hydrolytic stability of the 1,4-dioxane ring be assessed under physiological conditions?
- Kinetic Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor ring-opening via LC-MS over 24–72 hours.
- Control : Compare with non-spiro analogs to isolate the stabilizing effect of the spiro architecture .
Data Interpretation : A 2025 study reported a half-life of 48 hours for the spiro system versus 8 hours for linear dioxolanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
